(1Z,N'Z)-N'-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid is a synthetic organic compound that belongs to the class of carbamohydrazonothioic acids This compound is characterized by the presence of a bromophenyl group, an ethylidene moiety, and a methylcarbamohydrazonothioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid typically involves the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone intermediate is then reacted with methyl isothiocyanate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Exploration of its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Industry: Use in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of (1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (1Z,N’Z)-N’-(1-(4-chlorophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid
- (1Z,N’Z)-N’-(1-(4-fluorophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid
- (1Z,N’Z)-N’-(1-(4-methylphenyl)ethylidene)-N-methylcarbamohydrazonothioic acid
Uniqueness
The presence of the bromophenyl group in (1Z,N’Z)-N’-(1-(4-bromophenyl)ethylidene)-N-methylcarbamohydrazonothioic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different substituents.
Properties
IUPAC Name |
1-[(Z)-1-(4-bromophenyl)ethylideneamino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3S/c1-7(13-14-10(15)12-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H2,12,14,15)/b13-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYNBGHAPHLPJT-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NC)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)NC)/C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.